2-Amino-4-(4-ethylphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
2-Amino-4-(4-ethylphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrano-benzothiazine core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-ethylphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehydes with malononitrile and thiourea under basic conditions, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-ethylphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-Amino-4-(4-ethylphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-ethylphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple sites, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile: This compound shares a similar core structure but differs in the substituents, leading to different chemical and biological properties.
2-Amino-4-(4-formylphenyl)-4H-chromene-3-carbonitrile: Another related compound with a chromene core, used in optical immunoassays.
2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: Known for its antibacterial and corrosion inhibition properties.
Uniqueness
The uniqueness of 2-Amino-4-(4-ethylphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide lies in its specific combination of functional groups and core structure, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H22FN3O3S |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-amino-4-(4-ethylphenyl)-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
InChI |
InChI=1S/C27H22FN3O3S/c1-2-17-7-11-19(12-8-17)24-22(15-29)27(30)34-25-21-5-3-4-6-23(21)31(35(32,33)26(24)25)16-18-9-13-20(28)14-10-18/h3-14,24H,2,16,30H2,1H3 |
InChI Key |
WNDZPJGSLFFJME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)F)N)C#N |
Origin of Product |
United States |
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